![molecular formula C17H20O B14584798 2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene CAS No. 61259-79-8](/img/structure/B14584798.png)
2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene is an organic compound with a complex aromatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a methyl group is introduced to the aromatic ring using a methyl halide and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired substitution pattern on the aromatic ring.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution is a common reaction, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group on the aromatic ring enhances the electron density, making the compound more reactive towards electrophiles . This reactivity is crucial for its various applications in synthesis and research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anisole (Methoxybenzene): Similar in structure but lacks the additional methyl and phenyl groups.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Shares the methoxy and methyl groups but has a different substitution pattern.
Benzene, 1-methyl-3-[(4-methylphenyl)methyl]-: Similar structure with different substitution positions.
Uniqueness
2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
61259-79-8 |
|---|---|
Formule moléculaire |
C17H20O |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
2-methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H20O/c1-12-5-7-15(8-6-12)11-16-9-13(2)17(18-4)14(3)10-16/h5-10H,11H2,1-4H3 |
Clé InChI |
CLGFBRVXSBXNLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=CC(=C(C(=C2)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




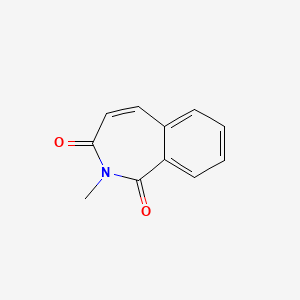
![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)
![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)
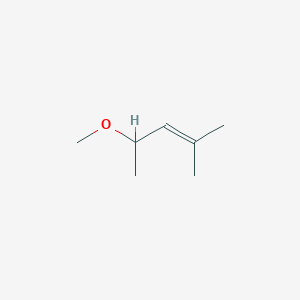
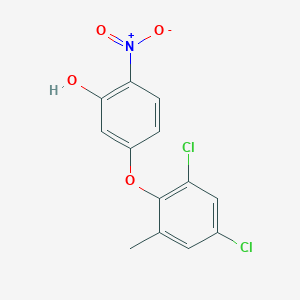

![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)
![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)
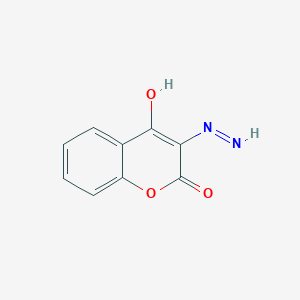
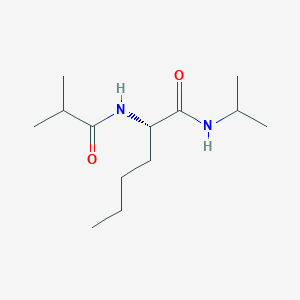
![Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14584790.png)
